1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzoimidazole core, followed by the introduction of the methyl and propyl groups at the appropriate positions. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistency and safety.
Chemical Reactions Analysis
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used to investigate cellular processes and potential therapeutic targets .
Mechanism of Action
The mechanism of action of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride can be compared with other benzoimidazole derivatives, such as 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine . While both compounds share a similar core structure, the presence of different substituents (e.g., propyl vs. trifluoromethyl) can lead to differences in their chemical properties, reactivity, and biological activity. This uniqueness makes this compound valuable for specific research applications where its particular properties are advantageous .
Properties
IUPAC Name |
1-methyl-2-propylbenzimidazol-5-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-3-4-11-13-9-7-8(12)5-6-10(9)14(11)2;;/h5-7H,3-4,12H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBVYVRVQKGJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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